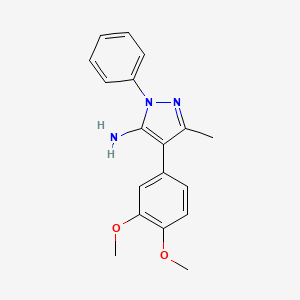![molecular formula C15H29NO4 B14263976 Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate CAS No. 132042-66-1](/img/structure/B14263976.png)
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate is a chemical compound with a unique structure that includes a decyl chain, a hydroxymethyl group, and an amino group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate typically involves the reaction of decyl alcohol with 4-[(hydroxymethyl)amino]-4-oxobutanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction of the starting materials, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its hydroxymethyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Decyl 4-aminobutanoate
- Decyl 4-hydroxybutanoate
- Decyl 4-oxobutanoate
Uniqueness
Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate is unique due to the presence of both a hydroxymethyl group and an amino group on the butanoate backbone. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that lack one of these functional groups.
Propiedades
Número CAS |
132042-66-1 |
|---|---|
Fórmula molecular |
C15H29NO4 |
Peso molecular |
287.39 g/mol |
Nombre IUPAC |
decyl 4-(hydroxymethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-12-20-15(19)11-10-14(18)16-13-17/h17H,2-13H2,1H3,(H,16,18) |
Clave InChI |
JSOKFJUFGONROY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)CCC(=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
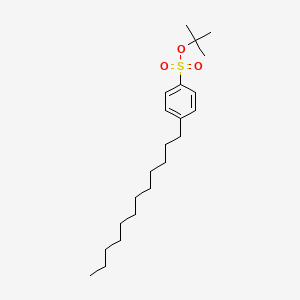
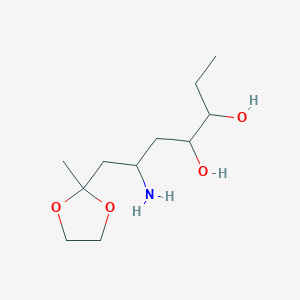
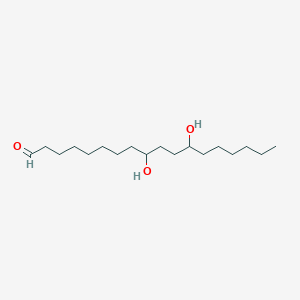
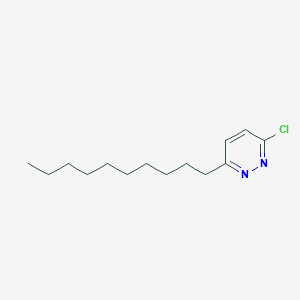
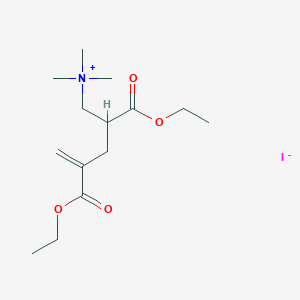
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)

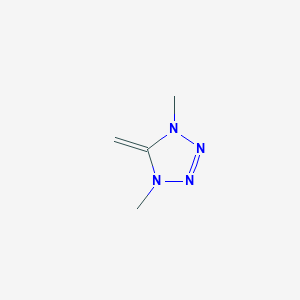
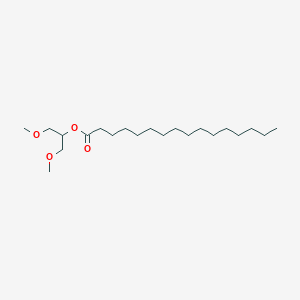
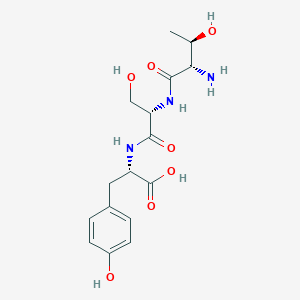
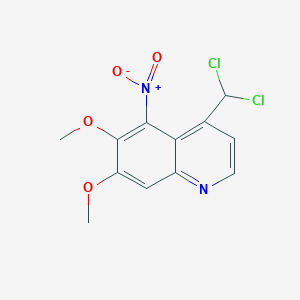
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
